(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8522706
InChI: InChI=1S/C23H24N4O4S/c1-4-31-20-10-5-18(6-11-20)7-14-22(28)26-19-8-12-21(13-9-19)32(29,30)27-23-24-16(2)15-17(3)25-23/h5-15H,4H2,1-3H3,(H,26,28)(H,24,25,27)/b14-7+
SMILES: CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C
Molecular Formula: C23H24N4O4S
Molecular Weight: 452.5 g/mol

(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide

CAS No.:

VCID: VC8522706

Molecular Formula: C23H24N4O4S

Molecular Weight: 452.5 g/mol

* For research use only. Not for human or veterinary use.

(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide -

Description

(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide is a complex organic molecule featuring a pyrimidine ring, a sulfamoyl group, and an enamide functional group. This compound belongs to the class of sulfamoyl-containing compounds, which are known for their potential biological activities, particularly in medicinal chemistry .

Synthesis Methods

The synthesis of this compound typically involves several key steps, utilizing techniques such as coupling reactions between aromatic and aliphatic components. The specific synthesis methods may vary based on the desired purity and yield of the final product .

Potential Applications

Given its sulfamoyl structure, this compound may exhibit biological activities similar to other sulfamoyl derivatives, which are known for their antibacterial properties. It could potentially inhibit bacterial enzymes involved in folate synthesis pathways. Additionally, its unique structure suggests potential applications in medicinal chemistry, particularly in drug development.

Chemical Reactions and Mechanism of Action

This compound can participate in various chemical reactions typical for amides and sulfamides. The mechanism of action likely involves interaction with biological targets such as enzymes or receptors. Inhibition studies would typically involve biochemical assays and molecular docking studies to determine binding affinities and inhibition constants.

Availability and Research

The compound is available from suppliers like ChemDiv in various formats, including glass vials and 96-tube racks, facilitating research in different fields . Its availability supports ongoing research into its potential applications and biological activities.

Product Name (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide
Molecular Formula C23H24N4O4S
Molecular Weight 452.5 g/mol
IUPAC Name (E)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(4-ethoxyphenyl)prop-2-enamide
Standard InChI InChI=1S/C23H24N4O4S/c1-4-31-20-10-5-18(6-11-20)7-14-22(28)26-19-8-12-21(13-9-19)32(29,30)27-23-24-16(2)15-17(3)25-23/h5-15H,4H2,1-3H3,(H,26,28)(H,24,25,27)/b14-7+
Standard InChIKey LAYRVVOGAJJYEY-VGOFMYFVSA-N
Isomeric SMILES CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C
SMILES CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C
Canonical SMILES CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C
PubChem Compound 1186046
Last Modified Apr 15 2024

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